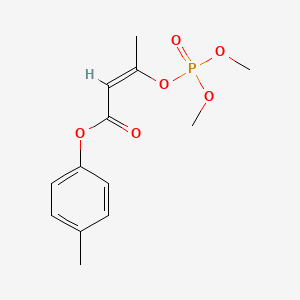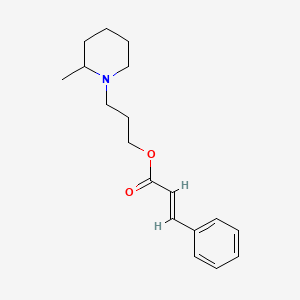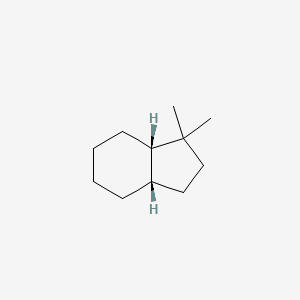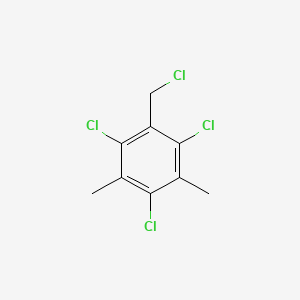
1,3,5-Trichloro-2-(chloromethyl)-4,6-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trichloro-2-(chloromethyl)-4,6-dimethylbenzene is an organic compound with the molecular formula C9H8Cl4 It is a chlorinated derivative of dimethylbenzene, characterized by the presence of three chlorine atoms and a chloromethyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trichloro-2-(chloromethyl)-4,6-dimethylbenzene typically involves the chlorination of 2,4-dimethylbenzene (p-xylene) under specific conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) at elevated temperatures. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient chlorination.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Trichloro-2-(chloromethyl)-4,6-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the chlorinated compound can lead to the formation of less chlorinated or dechlorinated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the chloromethyl group.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include partially or fully dechlorinated compounds.
Wissenschaftliche Forschungsanwendungen
1,3,5-Trichloro-2-(chloromethyl)-4,6-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 1,3,5-Trichloro-2-(chloromethyl)-4,6-dimethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzymatic activity. The compound’s chlorinated structure also allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Trichlorobenzene: Lacks the chloromethyl and dimethyl groups, making it less reactive in certain substitution reactions.
2,4,6-Trichlorotoluene: Contains a methyl group instead of a dimethyl group, leading to different reactivity and applications.
1,3,5-Trichloro-2,4,6-trimethylbenzene: Similar structure but with three methyl groups, affecting its chemical properties and uses.
Uniqueness
1,3,5-Trichloro-2-(chloromethyl)-4,6-dimethylbenzene is unique due to its specific arrangement of chlorine and methyl groups, which confer distinct reactivity and potential applications. Its chloromethyl group allows for versatile chemical modifications, making it valuable in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
62910-08-1 |
|---|---|
Molekularformel |
C9H8Cl4 |
Molekulargewicht |
258.0 g/mol |
IUPAC-Name |
1,3,5-trichloro-2-(chloromethyl)-4,6-dimethylbenzene |
InChI |
InChI=1S/C9H8Cl4/c1-4-7(11)5(2)9(13)6(3-10)8(4)12/h3H2,1-2H3 |
InChI-Schlüssel |
WCFKFWHRFXSDDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1Cl)CCl)Cl)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


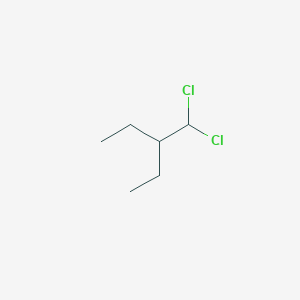
![2,2'-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide}](/img/structure/B14508904.png)
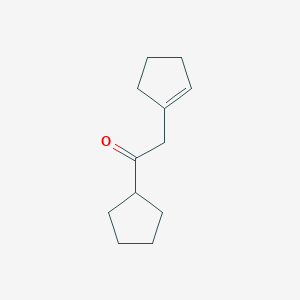
![N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl]acetamide](/img/structure/B14508917.png)
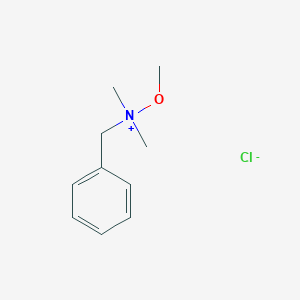
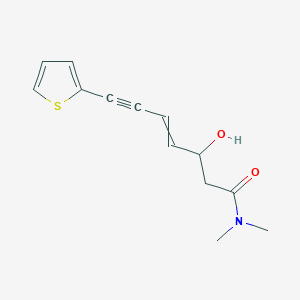
![1-[(2-Aminoethyl)amino]heptadecan-2-OL](/img/structure/B14508942.png)
![7-(Methoxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14508959.png)


